An In-depth Technical Guide to the In Vitro Mechanism of Action of 2H-Pyrrolo[2,3-b]pyridin-2-one Derivatives
An In-depth Technical Guide to the In Vitro Mechanism of Action of 2H-Pyrrolo[2,3-b]pyridin-2-one Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro mechanisms of action for derivatives of the 2H-pyrrolo[2,3-b]pyridin-2-one (also known as 7-azaindolin-2-one) scaffold. While the specific compound 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is not extensively documented in publicly available literature, the core 7-azaindole and 7-azaindolin-2-one structures are recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] This guide will, therefore, focus on the well-established biological activities of this class of compounds, providing a foundational understanding of their potential therapeutic applications.
The 7-azaindole framework, a bioisostere of both indole and purine systems, is a versatile starting point for designing molecules that interact with biological targets recognizing these natural structures.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with various enzymes, particularly protein kinases.[2]
Primary Mechanism of Action: Kinase Inhibition
The most prominent in vitro mechanism of action for 7-azaindole and 7-azaindolin-2-one derivatives is the inhibition of protein kinases.[1][3] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole scaffold is structurally similar to the adenine fragment of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.[1] This interaction with the kinase hinge region is a key feature of many potent inhibitors.[1][2]
Derivatives of this scaffold have been shown to inhibit a wide range of kinases, including:
-
BRAF and c-RAF-1: Vemurafenib, an FDA-approved cancer drug, contains a 7-azaindole core and is a potent inhibitor of BRAF.[1]
-
Fibroblast Growth Factor Receptor (FGFR): Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[1][4][5]
-
Phosphoinositide 3-Kinase (PI3K): Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors, a key target in cancer therapy.[6]
-
Glycogen Synthase Kinase-3β (GSK3β): Azaindolin-2-one derivatives have been identified as inhibitors of GSK3β, with potential applications in neurodegenerative diseases like Alzheimer's.[7][8]
-
c-Met and ALK: 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as inhibitors of the c-Met receptor tyrosine kinase.[9][10]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as highly selective ATM inhibitors, which are promising antitumor targets.[11]
-
Bruton's Tyrosine Kinase (BTK): A series of pyrrolo[2,3-b]pyridine-based compounds have been designed as potent BTK inhibitors.[12]
-
Janus Kinase 3 (JAK3): 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as immunomodulators targeting JAK3.[13]
The following diagram illustrates the general mechanism of competitive kinase inhibition by a 7-azaindole derivative.
Caption: General mechanism of kinase inhibition by 7-azaindole derivatives.
Other Potential In Vitro Mechanisms of Action
Beyond kinase inhibition, derivatives of the 7-azaindolin-2-one scaffold have demonstrated other biological activities in vitro.
-
Anti-inflammatory Activity: Some 7-aza-2-oxindole derivatives have been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[14]
-
Antitumor and Cytotoxic Activity: Several studies have reported the broad-spectrum antitumor potency of 5-bromo-7-azaindolin-2-one derivatives against various cancer cell lines.[15][16][17] The cytotoxic effects of some N-substituted 7-azaindoles have also been evaluated.[18] In some cases, the antiproliferative activity may be due to mechanisms other than kinase inhibition, such as intercalation into DNA.[19][20]
-
Dual Inhibition of GSK3β and Tau Aggregation: Certain azaindolin-2-one compounds have shown potential as dual inhibitors of both GSK3β and tau protein aggregation, a key pathological feature of Alzheimer's disease.[7]
In Vitro Experimental Workflows
To elucidate the mechanism of action of a novel 2H-pyrrolo[2,3-b]pyridin-2-one derivative, a series of in vitro assays are essential.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate peptide, and ATP solution.
-
Compound Dilution: Serially dilute the test compound to various concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature for a set period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a typical in vitro kinase activity assay.
This assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.[18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Caption: Workflow for an MTT-based cellular proliferation assay.
This assay confirms whether the compound inhibits the phosphorylation of a specific target kinase within a cellular context.
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on target phosphorylation.
Quantitative Data Summary
The following table summarizes the in vitro activity of various 7-azaindole and 7-azaindolin-2-one derivatives as reported in the literature.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| 7-Azaindole | BRAFV600E | 13 | - | Enzymatic | [1] |
| 7-Azaindole | c-RAF-1 | 48 | - | Enzymatic | [1] |
| 7-Azaindole | FGFR1 | 1,900 | - | Enzymatic | [1] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | - | Enzymatic | [4][5] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | - | Enzymatic | [4][5] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | - | Enzymatic | [4][5] |
| 7-Azaindole | PI3Kγ | 0.5 | - | Enzymatic | [6] |
| Azaindolin-2-one | GSK3β | 1,700 | - | Enzymatic | [7] |
| Pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 | - | Enzymatic | [8] |
| 1H-pyrrolo[2,3-b]pyridine | c-Met | 22.8 | - | Enzymatic | [9] |
| Pyrrolo[2,3-b]pyridine | Flt-3 | 1.16 | - | Enzymatic | [10] |
| Pyrrolo[2,3-b]pyridine | c-Met | 1.92 | - | Enzymatic | [10] |
| Pyrrolo[2,3-b]pyridine | BTK | 6.0 | - | Enzymatic | [12] |
| 5-Bromo-7-azaindolin-2-one | - | 2,357-3,012 | HepG2, A549, Skov-3 | Cytotoxicity (MTT) | [15] |
References
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]
-
Drugs and materials based on 7-aza indole cores - ResearchGate. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - MDPI. [Link]
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - MDPI. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. [Link]
-
Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed. [Link]
-
5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA | Request PDF - ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed. [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. [Link]
-
Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety - PubMed. [Link]
-
Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
